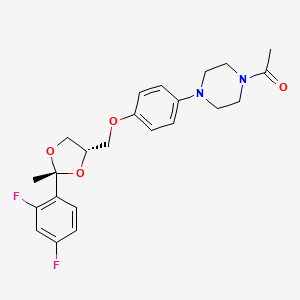

1-(4-(4-(((2R,4S)-2-(2,4-difluorophenyl)-2-methyl-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone

Description

1-(4-(4-(((2R,4S)-2-(2,4-difluorophenyl)-2-methyl-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone (FLB-12) is a synthetic compound featuring a piperazine core linked to a dioxolane ring substituted with a 2,4-difluorophenyl group and an ethanone moiety. This structure is analogous to antifungal azoles (e.g., ketoconazole, itraconazole) but differs in substituents, which may influence its pharmacological profile.

Properties

Molecular Formula |

C23H26F2N2O4 |

|---|---|

Molecular Weight |

432.5 g/mol |

IUPAC Name |

1-[4-[4-[[(2R,4S)-2-(2,4-difluorophenyl)-2-methyl-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone |

InChI |

InChI=1S/C23H26F2N2O4/c1-16(28)26-9-11-27(12-10-26)18-4-6-19(7-5-18)29-14-20-15-30-23(2,31-20)21-8-3-17(24)13-22(21)25/h3-8,13,20H,9-12,14-15H2,1-2H3/t20-,23+/m0/s1 |

InChI Key |

VVAHJSXAXRVBPR-NZQKXSOJSA-N |

Isomeric SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@@](O3)(C)C4=C(C=C(C=C4)F)F |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(C)C4=C(C=C(C=C4)F)F |

Origin of Product |

United States |

Preparation Methods

The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial production methods may involve the use of large-scale reactors and continuous flow processes to optimize the synthesis and reduce production costs. These methods are designed to be efficient and scalable, ensuring that the compound can be produced in sufficient quantities for research and commercial applications.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s structural complexity enables participation in multiple chemical reactions:

Piperazine Ring

-

Nucleophilic Substitution : The piperazine ring undergoes nucleophilic substitution reactions, critical for its synthesis and functionalization. This reactivity allows modification of the ring’s substituents, enhancing its pharmacological properties.

Dioxolane Moiety

-

Hydrolysis : The dioxolane ring can hydrolyze under acidic or basic conditions, forming a diol. This reaction is reversible and depends on pH and solvent conditions.

-

Oxidation : Oxidation of the dioxolane may yield a ketone or carbonyl compound, altering its stability and biological activity.

Difluorophenyl Group

-

Electrophilic Aromatic Substitution : The electron-withdrawing fluorine atoms activate the aromatic ring for electrophilic substitution, enabling further functionalization (e.g., nitration, alkylation).

Reaction Pathways

The compound’s synthesis and reactivity involve multi-step pathways optimized for yield and purity:

Attachment of Dioxolane Substituent

-

Etherification : The dioxolane moiety is introduced via methoxylation, where a benzyl alcohol derivative reacts with a methoxy group to form an ether linkage.

Incorporation of Difluorophenyl Group

-

Coupling Reactions : The difluorophenyl group is likely introduced through cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), leveraging the reactivity of the aromatic rings.

Comparative Reactivity with Structural Analogues

While the compound’s reactivity is distinct due to its unique substituents, similar piperazine derivatives exhibit variations in stability and reaction pathways:

| Key Feature | Present Compound | Analogue Example |

|---|---|---|

| Dioxolane Substituent | Hydrolysis/Oxidation | Triazole group (e.g., CAS 1437468-92-2) |

| Piperazine Modification | Nucleophilic substitution | Altered piperazine structure (e.g., CAS 67914-61-8) |

| Aromatic Substituent | Difluorophenyl (electrophilic substitution) | Dichlorophenyl or chlorophenyl groups |

These analogues differ in functional groups (e.g., triazole vs. dioxolane) and reaction profiles, highlighting the importance of substituent choice in modulating reactivity .

Stability and Solubility

-

Stability : The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.

-

Solubility : It is soluble in organic solvents, facilitating its use in pharmaceutical formulations.

Scientific Research Applications

1-[4-[4-[[(2R,4S)-2-(2,4-difluorophenyl)-2-methyl-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 1-[4-[4-[[(2R,4S)-2-(2,4-difluorophenyl)-2-methyl-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Stability and Degradation Pathways

- FLB-12 : The 2,4-difluorophenyl group may confer greater metabolic stability compared to dichlorophenyl analogues (e.g., ketoconazole), which undergo oxidation at the piperazine ring .

- Itraconazole : Degrades via hydrolysis of the dioxolane ring, forming inactive piperazine derivatives .

Bioactivity and Clinical Limitations

- FLB-12 : While structurally similar to antifungals, its lack of a triazole moiety (critical for heme-binding in fungal CYP51 inhibition) likely reduces antifungal potency .

Biological Activity

1-(4-(4-(((2R,4S)-2-(2,4-difluorophenyl)-2-methyl-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone), also known by its CAS number 1186622-98-9, is a compound with significant potential in pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H26F2N2O4, with a molecular weight of 432.46 g/mol. The structure includes a piperazine moiety linked to a dioxolane ring and a difluorophenyl group, which may influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C23H26F2N2O4 |

| Molecular Weight | 432.46 g/mol |

| CAS Number | 1186622-98-9 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antifungal Activity : Preliminary studies suggest that compounds with similar structural features exhibit antifungal properties. The presence of the dioxolane ring is hypothesized to enhance membrane permeability in fungal cells, leading to increased efficacy against fungal infections .

- Cytotoxicity : Research indicates that derivatives of piperazine compounds can induce cytotoxic effects in cancer cell lines. The specific mechanism often involves the inhibition of DNA synthesis and cell cycle arrest .

- Neuropharmacological Effects : Given the piperazine structure, there is potential for neuropharmacological applications. Compounds in this class have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways, which could be relevant for treating mood disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or the compound itself:

- Study on Antifungal Activity : A study published in MDPI evaluated various dioxolane derivatives for antifungal activity against Candida species. The results indicated that modifications at the phenyl and piperazine positions significantly influenced antifungal potency .

- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that related piperazine derivatives exhibit selective cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The mechanism was linked to apoptosis induction via mitochondrial pathways .

- Neuropharmacological Assessment : A review highlighted the potential of piperazine derivatives in modulating serotonin receptors, suggesting that compounds like this compound could be explored for antidepressant activity .

Q & A

Q. What are the common synthetic routes for preparing this compound?

The synthesis typically involves multi-step reactions, including:

- Friedel-Crafts acylation to introduce the ethanone group, using acyl chlorides and Lewis acid catalysts like AlCl₃ .

- Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the difluorophenyl-dioxolane moiety to the piperazine core. Steric and electronic effects of substituents must be optimized to ensure regioselectivity .

- Chiral resolution techniques (e.g., chiral chromatography or enzymatic resolution) to isolate the (2R,4S)-configured dioxolane intermediate .

Q. Which spectroscopic methods are employed for structural characterization?

- X-ray crystallography resolves stereochemistry and confirms the dioxolane ring configuration .

- ¹H/¹³C NMR identifies proton environments, such as the methyl group on the dioxolane and piperazine protons .

- High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. How is purity assessed during synthesis?

- Reverse-phase HPLC with UV detection (e.g., at 254 nm) monitors reaction progress and quantifies impurities. Mobile phases often use methanol/buffer mixtures adjusted to pH 4.6 for optimal separation .

- DSC (Differential Scanning Calorimetry) determines melting point consistency and detects polymorphic forms .

Advanced Research Questions

Q. How can stereochemical outcomes be optimized for the (2R,4S)-dioxolane moiety?

- Asymmetric catalysis : Chiral auxiliaries or catalysts (e.g., Sharpless epoxidation-derived systems) enforce stereocontrol during dioxolane ring formation .

- Dynamic kinetic resolution : Adjust reaction temperature and solvent polarity to favor the desired diastereomer .

- In silico modeling : Molecular docking predicts steric clashes in transition states, guiding reagent selection .

Q. How should contradictory data on reaction yields or byproduct formation be resolved?

- Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, stoichiometry) identifies critical factors affecting yield .

- Byproduct isolation : Use preparative TLC or column chromatography to isolate side products, followed by structural elucidation via NMR/MS to trace their origin .

- Mechanistic studies : Isotopic labeling (e.g., ¹⁸O in dioxolane formation) tracks reaction pathways and clarifies competing mechanisms .

Q. What advanced computational methods predict pharmacological activity?

- QSAR modeling : Correlates structural features (e.g., fluorine substitution, piperazine topology) with target binding affinity .

- Molecular dynamics simulations : Assess stability of the compound-receptor complex, particularly interactions with fluorophenyl and dioxolane groups .

Q. What are the critical storage conditions to ensure compound stability?

- Store in airtight containers under inert gas (e.g., argon) to prevent oxidation of the dioxolane ring .

- Maintain low humidity (<10% RH) to avoid hydrolysis of the methoxy and piperazine groups .

- Long-term stability assays : Monitor degradation via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and assay protocols (e.g., ATP levels for viability tests) .

- Metabolite profiling : Compare metabolite formation (e.g., cytochrome P450-mediated oxidation) in different models to explain activity variations .

Q. Why do synthetic yields vary between laboratories?

- Reagent quality : Trace moisture in AlCl₃ during Friedel-Crafts acylation reduces efficacy .

- Oxygen sensitivity : Piperazine intermediates may oxidize if reactions are not conducted under nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.